![molecular formula C13H11ClN2O3S B13368775 5-[N-(3-chlorobenzyl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B13368775.png)
5-[N-(3-chlorobenzyl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[N-(3-chlorobenzyl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thiazine ring, which is a sulfur and nitrogen-containing heterocycle, and a chlorobenzyl group, which is a benzene ring substituted with a chlorine atom. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[N-(3-chlorobenzyl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving a thiourea derivative and a suitable α-haloketone.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Ethanimidoyl Group: The ethanimidoyl group can be introduced through a condensation reaction involving an amine and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[N-(3-chlorobenzyl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidoyl group can be reduced to form an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiazine derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[N-(3-chlorobenzyl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets. The thiazine ring and chlorobenzyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide: A compound with a similar chlorobenzyl group.
2-(N-(4-(2-chlorobenzyl)-1-piperazinyl)ethanimidoyl)phenol: A compound with a similar ethanimidoyl group.
Uniqueness
5-[N-(3-chlorobenzyl)ethanimidoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is unique due to the combination of its thiazine ring, chlorobenzyl group, and ethanimidoyl group. This combination of functional groups may confer unique chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C13H11ClN2O3S |
---|---|
Molecular Weight |
310.76 g/mol |
IUPAC Name |
5-[N-[(3-chlorophenyl)methyl]-C-methylcarbonimidoyl]-6-hydroxy-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C13H11ClN2O3S/c1-7(10-11(17)16-13(19)20-12(10)18)15-6-8-3-2-4-9(14)5-8/h2-5,18H,6H2,1H3,(H,16,17,19) |
InChI Key |
BJAIVVDUVGPMCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC(=CC=C1)Cl)C2=C(SC(=O)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.